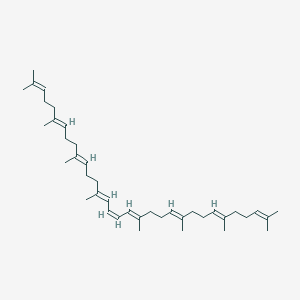

15-cis-Phytoene

Description

Properties

IUPAC Name |

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-BHLJUDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433340 | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-14-4 | |

| Record name | Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-cis-Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

15-cis-Phytoene as a Carotenoid Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is the foundational C40 hydrocarbon precursor for the biosynthesis of all carotenoids in plants and cyanobacteria.[1][2] This colorless compound is the product of the first committed step in the carotenoid biosynthetic pathway, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[3][4][5] The subsequent desaturation and isomerization of this compound give rise to the vast array of colored and functionally diverse carotenoids, including essential nutrients like β-carotene (provitamin A) and potent antioxidants like lycopene (B16060). Understanding the enzymatic conversion of this compound is therefore critical for researchers in fields ranging from plant biology and biotechnology to human health and drug development. This guide provides a comprehensive technical overview of this compound's role as a carotenoid precursor, focusing on the core biosynthetic pathways, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The Carotenoid Biosynthetic Pathway from this compound

The biosynthesis of carotenoids from this compound primarily follows the "poly-cis" pathway in plants and cyanobacteria, which is distinct from the "poly-trans" pathway found in bacteria and fungi.[6][7][8]

1. Formation of this compound: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid, to form this compound.[5][9][10] This reaction is catalyzed by phytoene synthase (PSY) , a key rate-limiting enzyme in the carotenoid biosynthesis pathway.[3][4][5][8] The enzymatic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor.[5][9]

2. Desaturation and Isomerization to Lycopene: Following its synthesis, this compound undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene. This part of the pathway involves several key enzymes:

-

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into this compound, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[6][7][11] PDS is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor and plastoquinone (B1678516) as an electron acceptor.[7][12]

-

ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[13]

-

ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[14]

-

Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the cis-double bonds in prolycopene (B1248880) to yield the all-trans-lycopene isomer.[14]

Light can also contribute to the isomerization of cis-carotenoids to their trans-forms in vivo.[15]

The overall pathway from GGPP to all-trans-lycopene is depicted in the following diagram:

Quantitative Data

The enzymatic conversion of this compound is a critical control point in carotenoid biosynthesis. The following tables summarize key quantitative data related to the enzymes involved and the resulting carotenoid composition in various plant tissues. It is important to note that kinetic parameters can vary significantly depending on the organism, enzyme isoform, and experimental conditions.

Table 1: Kinetic Properties of Phytoene Synthase (PSY)

| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (pmol·h-1·µg-1) | Reference |

| Solanum lycopersicum (Tomato) | PSY1 | GGPP | ~5 | N/A | N/A | 13.8 | [7] |

| Zea mays (Maize) | PSY1 | GGPP | 0.47 | N/A | N/A | N/A | [16] |

| Arabidopsis thaliana | PSY | GGPP | N/A | N/A | N/A | N/A | [9] |

Table 2: Kinetic Properties of Phytoene Desaturase (PDS)

| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (nmol·h-1·mg-1) | Reference |

| Synechococcus sp. | PDS | Phytoene | 3.5 | N/A | N/A | N/A | [6] |

| Oryza sativa (Rice) | PDS | Phytoene | N/A | N/A | N/A | ~100 | [12][17] |

Table 3: Carotenoid Composition in Selected Plant Tissues (µg/g dry weight)

| Plant | Tissue | This compound | Phytofluene | ζ-Carotene | Lycopene | β-Carotene | Lutein | Reference |

| Tomato (tangerine mutant) | Fruit | Present | Present | Present | High (poly-cis) | Low | Low | [18] |

| Carrot | Root | N/A | N/A | N/A | Low | High | Low | [19] |

| Mango | Fruit Pulp | N/A | N/A | N/A | Low | High | Low | [1] |

| Banana (Nendran) | Ripe Pulp | N/A | N/A | N/A | N/A | 30.1 | N/A | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.

Extraction and Quantification of this compound and other Carotenoids from Plant Tissues

This protocol describes a general method for the extraction and analysis of carotenoids, including this compound, from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) with 0.1% (w/v) butylated hydroxytoluene (BHT)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase HPLC column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm)[20]

-

Mobile phases:

-

Carotenoid standards (including this compound)

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

To the powdered tissue, add cold acetone containing 0.1% BHT and vortex thoroughly.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction until the pellet is colorless.

-

Pool the acetone extracts.

-

-

Partitioning:

-

Add hexane and saturated NaCl solution to the pooled acetone extract in a separatory funnel.

-

Shake vigorously and allow the phases to separate.

-

Collect the upper hexane phase containing the carotenoids.

-

Wash the hexane phase with water to remove residual acetone.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

-

HPLC Analysis:

-

Redissolve the dried extract in a known volume of MTBE or the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the C30 HPLC column.

-

Elute the carotenoids using a gradient program. An example gradient is: 0-3 min, 0% B; 3-5 min, ramp to 70% B; 5-9 min, ramp to 95% B; 10-11 min, return to 0% B.[20]

-

Monitor the elution profile using a PDA detector, recording spectra from 250-600 nm. This compound is typically detected around 286 nm.

-

-

Quantification:

-

Identify peaks by comparing their retention times and absorption spectra with those of authentic standards. The retention time for this compound on C30 columns is generally longer than on C18 columns due to its hydrophobicity.[21]

-

Quantify the amount of each carotenoid by integrating the peak area at its maximum absorption wavelength and comparing it to a standard curve generated with known concentrations of the respective standards.

-

Phytoene Synthase (PSY) Activity Assay

This protocol describes an in vitro assay to measure the activity of PSY by quantifying the incorporation of radiolabeled substrate into phytoene.[22][23][24]

Materials:

-

Purified recombinant PSY enzyme

-

[¹⁴C]-Geranylgeranyl diphosphate ([¹⁴C]-GGPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM MnCl₂)

-

Hexane

-

Silica (B1680970) gel for thin-layer chromatography (TLC)

-

TLC developing solvent (e.g., hexane:diethyl ether, 80:20 v/v)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, a known amount of purified PSY enzyme, and [¹⁴C]-GGPP.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Phytoene:

-

Stop the reaction by adding an equal volume of hexane.

-

Vortex vigorously to extract the lipophilic phytoene into the hexane phase.

-

Centrifuge to separate the phases and carefully collect the upper hexane layer.

-

-

TLC Separation:

-

Spot the hexane extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the phytoene spot (e.g., using a phosphorimager or by co-spotting with a non-radiolabeled standard and visualizing under UV light).

-

-

Quantification:

-

Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of phytoene synthesized based on the specific activity of the [¹⁴C]-GGPP.

-

Calculation of Enzyme Activity: Enzyme activity can be expressed in various units, such as pmol of product formed per hour per microgram of enzyme. The calculation involves converting the measured counts per minute (CPM) to moles of product using the specific activity of the radiolabeled substrate and the reaction time.[25][26][27][28]

Phytoene Desaturase (PDS) Activity Assay

This protocol describes a biphasic in vitro assay for measuring PDS activity using a liposome-based system.[12][17]

Materials:

-

Purified recombinant PDS enzyme

-

This compound

-

Soybean phosphatidylcholine

-

Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)

-

Decylplastoquinone (DPQ) as an electron acceptor

-

Chloroform/Methanol (2:1, v/v)

-

HPLC system as described in Protocol 1

Procedure:

-

Preparation of Phytoene-containing Liposomes:

-

Dissolve a known amount of this compound and soybean phosphatidylcholine in chloroform.

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the lipid film with buffer to form liposomes.

-

-

Reaction Setup:

-

In a glass tube, combine the assay buffer, the phytoene-containing liposomes, and DPQ.

-

Add a known amount of purified PDS enzyme to initiate the reaction.

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) in the dark for a defined period (e.g., 10-30 minutes).

-

-

Extraction of Carotenoids:

-

Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

HPLC Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.

-

Analyze the products (phytofluene and ζ-carotene) by HPLC as described in Protocol 1.

-

-

Quantification:

-

Quantify the amounts of substrate consumed and products formed by comparing their peak areas to standard curves.

-

Data Analysis for Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using a non-linear regression analysis.[29][30][31][32]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, primarily at the level of the PSY gene expression and PSY enzyme activity. This regulation ensures that carotenoid biosynthesis is coordinated with developmental programs and environmental cues.

1. Regulation by Light: Light is a major regulator of carotenoid biosynthesis. The expression of the PSY gene is induced by light, a process mediated by phytochromes.[3][6] In the dark, Phytochrome-Interacting Factors (PIFs) bind to the promoter of the PSY gene and repress its transcription.[3][33] Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of PSY gene expression and a subsequent increase in carotenoid production.[3]

2. Developmental Regulation: Carotenoid biosynthesis is also regulated during plant development, particularly during fruit ripening.[3][4][6][14] In many fruits, such as tomatoes, the expression of PSY and PDS genes increases significantly during ripening, leading to the accumulation of large amounts of carotenoids like lycopene and β-carotene.[3][6]

3. Hormonal Regulation: Phytohormones, such as ethylene (B1197577) and abscisic acid (ABA), have been shown to influence the expression of carotenoid biosynthetic genes, including PSY.[34] For example, ethylene can upregulate PSY transcription during fruit ripening.[34]

The following diagram illustrates the light-mediated regulation of PSY gene expression:

Conclusion

This compound stands at a crucial metabolic junction, initiating the intricate pathway of carotenoid biosynthesis. The enzymes responsible for its synthesis and subsequent modification, particularly phytoene synthase and phytoene desaturase, are key targets for metabolic engineering aimed at enhancing the nutritional value of crops and producing high-value carotenoids for the pharmaceutical and nutraceutical industries. The detailed experimental protocols and an understanding of the regulatory networks presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway. Future research focusing on obtaining a more complete set of kinetic data for these enzymes from a wider range of organisms will be invaluable for building predictive models of carotenoid biosynthesis and for the rational design of metabolic engineering strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Carotenoid Precursor | For Research Use [benchchem.com]

- 3. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for lycopene epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 10. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound desaturase - Wikipedia [en.wikipedia.org]

- 12. Phytoene Desaturase from Oryza sativa: Oligomeric Assembly, Membrane Association and Preliminary 3D-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Carotenoid Biosynthesis During Fruit Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The phytoene synthase gene family in the Grasses: Subfunctionalization provides tissue-specific control of carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 24. diverdi.colostate.edu [diverdi.colostate.edu]

- 25. static1.squarespace.com [static1.squarespace.com]

- 26. researchgate.net [researchgate.net]

- 27. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. Khan Academy [khanacademy.org]

- 31. medschoolcoach.com [medschoolcoach.com]

- 32. teachmephysiology.com [teachmephysiology.com]

- 33. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Characterization and functional analysis of phytoene synthase gene family in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 15-cis-Phytoene

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is a colorless, C40 isoprenoid that serves as the foundational precursor in the biosynthesis of all carotenoids in plants and some microorganisms.[1][2] Its discovery and the elucidation of its stereochemistry were pivotal in understanding the intricate pathways that lead to the vast array of colored carotenoids, which are essential for photosynthesis, photoprotection, and as precursors to signaling molecules.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data for researchers in the field.

Historical Perspective and Discovery

The study of carotenoid biosynthesis began to accelerate in the mid-20th century. While the existence of a colorless precursor to the colored carotenoids had been postulated, it was the work of Porter and Lincoln in 1950 that led to the initial identification of phytoene (B131915) in tomatoes. Subsequent research by pioneers in the field, including T.W. Goodwin and G. Britton, was instrumental in elucidating the stereochemistry of phytoene and its central role in the carotenoid biosynthetic pathway.[1][3][4][5] Their work established that the naturally occurring isomer in plants is predominantly this compound.[5]

Biosynthesis of this compound

The formation of this compound is the first committed step in carotenoid biosynthesis.[6] This reaction is catalyzed by the enzyme phytoene synthase (PSY), which facilitates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[6] The stereochemistry of this synthesis has been a subject of detailed investigation, with studies by Goodwin, Britton, and their colleagues confirming the specific enzymatic control that leads to the formation of the 15-cis isomer.[1][3]

Signaling Pathway of Carotenoid Biosynthesis

The biosynthesis of carotenoids from this compound involves a series of desaturation and isomerization reactions. The pathway is initiated by phytoene desaturase (PDS), which introduces two double bonds into the this compound molecule. This is a critical control point and a target for certain herbicides.

Experimental Protocols for Isolation and Purification

The isolation of this compound in significant quantities for research purposes often requires the inhibition of its subsequent enzymatic conversion. The herbicide norflurazon (B1679920), a potent inhibitor of phytoene desaturase, is commonly used to induce the accumulation of phytoene in plant tissues, particularly tomatoes.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound involves inducing its accumulation, extracting the lipid-soluble components from the biological source, and then purifying the target compound using chromatographic techniques.

Detailed Methodologies

1. Induction of this compound Accumulation in Tomatoes:

-

Materials: Mature green tomatoes, norflurazon solution (e.g., 100 µM in water with a surfactant).

-

Procedure:

-

Inject mature green tomatoes with a solution of norflurazon.

-

Allow the tomatoes to ripen under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for 7-10 days to allow for phytoene accumulation.

-

Harvest the ripened tomatoes and store them at -80°C until extraction.

-

2. Extraction of Carotenoids:

-

Materials: Frozen tomato tissue, liquid nitrogen, acetone, methanol, methyl tert-butyl ether (MTBE), celite.

-

Procedure:

-

Grind the frozen tomato tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extract the powder with acetone repeatedly until the tissue is colorless.

-

Filter the acetone extract through a Büchner funnel with celite.

-

Partition the acetone extract with an equal volume of petroleum ether or hexane (B92381) and wash with water to remove the acetone.

-

Dry the organic phase over anhydrous sodium sulfate (B86663).

-

Evaporate the solvent under reduced pressure at a temperature below 40°C.

-

3. Saponification (Optional):

-

Materials: Crude carotenoid extract, 10% (w/v) methanolic KOH.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of diethyl ether.

-

Add an equal volume of 10% methanolic KOH and stir the mixture in the dark, under a nitrogen atmosphere, for 4-6 hours at room temperature.

-

After saponification, add water and extract the carotenoids with diethyl ether or hexane.

-

Wash the organic phase with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A preparative HPLC system equipped with a diode array detector.

-

Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

-

Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol/MTBE/water.

-

Procedure:

-

Dissolve the saponified extract in a small volume of the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a suitable gradient program, monitoring the effluent at the characteristic absorption maxima of phytoene (around 286 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Evaporate the solvent from the purified fraction under a stream of nitrogen.

-

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H64 | [4] |

| Molecular Weight | 544.9 g/mol | [4][7] |

| CAS Number | 13920-14-4 | [4][7][8][9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| UV/Visible Spectroscopy (in Hexane) | λmax at 275, 286, 297 nm | |

| ¹H Nuclear Magnetic Resonance (NMR) | Data available in the literature for structural confirmation. | [2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in the literature for structural confirmation. | [4] |

| Mass Spectrometry (MS) | Molecular ion [M]+ at m/z 544.9. Fragmentation patterns can be used for structural elucidation. | [2] |

Note: Detailed NMR chemical shifts and mass spectral fragmentation data are highly dependent on the specific instrumentation and experimental conditions and can be found in specialized publications.

Conclusion

The discovery and detailed characterization of this compound have been fundamental to our understanding of carotenoid biosynthesis. The methodologies outlined in this guide, from the induction of its accumulation to its purification and analysis, provide a framework for researchers to isolate and study this crucial precursor. The availability of pure this compound is essential for a wide range of research applications, including the investigation of its potential health benefits, its role in plant physiology, and its use as a substrate in enzymatic assays for drug discovery and development.

References

- 1. The stereospecific biosynthesis of phytoene and polyunsaturated carotenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Carotenoid biosynthesis in a Flavobacterium sp.: stereochemistry of hydrogen elimination in the desaturation of phytoene to lycopene, rubixanthin and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carotenoid biosynthesis in a Flavobacterium sp.: stereochemistry of hydrogen elimination in the desaturation of phytoene to lycopene, rubixanthin and zeaxanthin (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stereospecific biosynthesis of phytoene and polyunsaturated carotenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. extrasynthese.com [extrasynthese.com]

The 15-cis-Phytoene Biosynthesis Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core 15-cis-phytoene biosynthesis pathway in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route, which forms the entry point for the production of all carotenoids. Carotenoids are vital for plant life, serving as photoprotective agents, accessory pigments in photosynthesis, and precursors to signaling molecules like abscisic acid and strigolactones. In humans, certain carotenoids are essential nutrients with significant health implications, including their roles as antioxidants and provitamin A.

The Core Biosynthesis Pathway

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1][2] This process occurs in the plastids of plant cells and involves a series of enzymatic reactions that convert the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) into the C40 hydrocarbon this compound.[2][3] This initial product then undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene, a key branching point for the synthesis of other carotenoids.[2]

The core pathway to all-trans-lycopene involves four key enzymes:

-

Phytoene (B131915) Synthase (PSY): This enzyme catalyzes the head-to-head condensation of two molecules of GGPP to form this compound.[2][3] This is the primary rate-limiting step of the entire carotenoid biosynthesis pathway.[2][3]

-

Phytoene Desaturase (PDS): PDS introduces two double bonds into the this compound molecule, converting it to 9,15,9'-tri-cis-ζ-carotene.[4]

-

ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[4][5]

-

Carotenoid Isomerase (CRTISO): CRTISO is responsible for the isomerization of the poly-cis-lycopene into the all-trans-lycopene configuration, which is the substrate for subsequent cyclization reactions.[6]

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations in various plant species.

Table 1: Kinetic Parameters of Phytoene Synthase (PSY)

| Plant Species | Enzyme Source | Km for GGPP (µM) | Vmax (pmol/mg protein/h) | Reference |

| Solanum lycopersicum (Tomato) | Chloroplasts | 5 | 3 | [7] |

Table 2: this compound Content in Various Plant Tissues

| Plant Species | Tissue | Condition | Phytoene Content (µg/g Fresh Weight) | Reference |

| Solanum lycopersicum (Tomato) | Ripe Fruit (Red) | Wild Type | 1.86 | [8] |

| Solanum lycopersicum (Tomato) | Ripe Fruit (Red) | Psy-1 Overexpression | 2.79 - 5.58 | [9] |

| Solanum lycopersicum (Tomato) | Mature Green Fruit | Wild Type | Not specified, but low | [9] |

| Solanum lycopersicum (Tomato) | Turning Fruit | Psy-1 Overexpression | Higher than wild type | [9] |

| Daucus carota (Carrot) | Storage Root (Orange) | - | < 5 | [7] |

| Daucus carota (Carrot) | Storage Root (Dark Orange) | - | Higher than orange | [7] |

| Arabidopsis thaliana | Seedlings (dark-grown) | Wild Type | Not specified, but accumulates | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids, including this compound, from plant tissues for subsequent analysis by HPLC.

Materials:

-

Plant tissue (e.g., leaves, fruit, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Solvents: Chloroform (B151607), Dichloromethane, Acetone (B3395972), Methanol (B129727), n-Hexane, Ethyl acetate (B1210297)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

-

Add an appropriate volume of extraction solvent. A common mixture is Chloroform:Methanol (2:1, v/v) or Acetone.[9] For a more exhaustive extraction, a mixture of n-hexane, dichloromethane, and ethyl acetate can be used.

-

Vortex the mixture vigorously for 1-2 minutes and then incubate on ice in the dark for 15-30 minutes. Carotenoids are light and heat sensitive.

-

Add a volume of saturated NaCl solution to facilitate phase separation.

-

Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5-10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the carotenoids) using a Pasteur pipette and transfer it to a new tube.

-

Repeat the extraction of the aqueous phase and plant debris with the organic solvent until the tissue becomes colorless.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<35°C).

-

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase).

-

Filter the re-dissolved extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

Quantification of this compound by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.[9]

Mobile Phase:

-

A gradient of solvents is typically used. For example, a gradient of methanol/water and methyl-tert-butyl ether.[11]

Procedure:

-

Inject the filtered carotenoid extract onto the C30 column.

-

Run the HPLC with the appropriate solvent gradient.

-

Monitor the elution of compounds using the DAD at a wavelength of 286 nm for this compound. Other carotenoids can be monitored at their respective absorption maxima (e.g., ~450 nm for β-carotene and lycopene).

-

Identify the this compound peak based on its retention time and characteristic UV-Vis absorption spectrum, which shows a maximum at around 286 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard of known concentrations.

In Vitro Phytoene Synthase (PSY) Activity Assay

This protocol is adapted from methods describing the in vitro assay of recombinant PSY.

Materials:

-

Purified recombinant PSY enzyme.

-

[1-¹⁴C]Isopentenyl pyrophosphate (IPP) as the radiolabeled precursor.

-

Geranylgeranyl diphosphate (GGPP) synthase (if starting from IPP).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂, MnCl₂, and DTT).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, MnCl₂, and DTT.

-

Add GGPP synthase and [1-¹⁴C]IPP to generate radiolabeled GGPP in situ, or directly add radiolabeled GGPP if available.

-

Initiate the reaction by adding the purified PSY enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent like methanol or acetone.

-

Extract the lipid-soluble products (including [¹⁴C]phytoene) by adding a non-polar solvent such as hexane (B92381) or petroleum ether.

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

The amount of [¹⁴C]phytoene synthesized is calculated based on the incorporated radioactivity and the specific activity of the [1-¹⁴C]IPP.

In Vitro Phytoene Desaturase (PDS) Activity Assay

This non-radioactive assay relies on the spectrophotometric or HPLC-based detection of the product, ζ-carotene.

Materials:

-

Purified recombinant PDS enzyme.

-

This compound substrate.

-

Liposomes (e.g., from soybean phosphatidylcholine) to solubilize the lipophilic substrate and enzyme.

-

Electron acceptor (e.g., decylplastoquinone).

-

Assay buffer (e.g., MES-KOH buffer, pH 6.0).

Procedure:

-

Prepare liposomes containing the this compound substrate.

-

In a reaction tube, combine the assay buffer, the phytoene-containing liposomes, and the electron acceptor.

-

Initiate the reaction by adding the purified PDS enzyme.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) in the dark for a specific time.

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the carotenoids into the organic phase.

-

Analyze the organic phase by HPLC-DAD, monitoring for the decrease in the phytoene peak (286 nm) and the appearance of the ζ-carotene peak (with its characteristic absorption spectrum).

-

Alternatively, if the concentration is high enough, the formation of ζ-carotene can be monitored spectrophotometrically.

Functional Complementation Assay for ζ-Carotene Desaturase (ZDS) in E. coli

This method assesses the in vivo activity of ZDS by expressing the plant ZDS gene in an E. coli strain engineered to produce the ZDS substrate, ζ-carotene.[12][13]

Materials:

-

E. coli strain engineered to produce ζ-carotene (e.g., co-expressing genes for GGPP synthase, phytoene synthase, and phytoene desaturase).

-

Expression vector containing the plant ZDS cDNA.

-

LB medium and appropriate antibiotics.

-

IPTG for induction of gene expression.

Procedure:

-

Transform the ζ-carotene-accumulating E. coli strain with the expression vector containing the ZDS gene.

-

Culture the transformed bacteria in LB medium with the appropriate antibiotics.

-

Induce the expression of the ZDS gene by adding IPTG to the culture.

-

Continue to incubate the culture to allow for the enzymatic conversion of ζ-carotene.

-

Harvest the bacterial cells by centrifugation.

-

Extract the carotenoids from the cell pellet using a solvent like acetone or methanol.

-

Analyze the carotenoid extract by HPLC-DAD.

-

A functional ZDS will convert the yellow ζ-carotene into the orange-red neurosporene (B1235373) and lycopene, which can be identified by their retention times and absorption spectra. The color of the bacterial pellet will also change from yellow to orange/red.

In Vitro Carotenoid Isomerase (CRTISO) Activity Assay

This assay measures the conversion of poly-cis-lycopene to all-trans-lycopene.

Materials:

-

Purified recombinant CRTISO enzyme.

-

Substrate: Poly-cis-lycopene (prolycopene), which can be extracted from specific tomato mutants or produced in engineered E. coli.

-

Assay buffer.

-

Redox-active components (may be required, often present in E. coli lysate).

Procedure:

-

Set up the reaction mixture containing the assay buffer and the prolycopene substrate (solubilized, e.g., in liposomes or with detergents).

-

If required, add an E. coli lysate to provide necessary redox components.

-

Initiate the reaction by adding the purified CRTISO enzyme.

-

Incubate the reaction mixture under appropriate conditions.

-

Stop the reaction and extract the carotenoids as described in previous protocols.

-

Analyze the carotenoid extract by HPLC-DAD. A successful reaction will show a decrease in the prolycopene peak and an increase in the all-trans-lycopene peak, which have distinct retention times and spectral properties.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated, primarily at the level of the PSY gene. Light is a major environmental signal that controls carotenoid biosynthesis.

Light-Mediated Regulation of Phytoene Synthase

In dark-grown (etiolated) seedlings, the expression of the PSY gene is repressed by Phytochrome-Interacting Factors (PIFs), which are a family of transcription factors.[14] PIFs bind directly to G-box elements in the promoter region of the PSY gene, inhibiting its transcription.[15]

Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs.[14] This relieves the repression of the PSY gene, leading to its increased expression and a subsequent burst in carotenoid production.[14] Another transcription factor, LONG HYPOCOTYL 5 (HY5), acts as a positive regulator of PSY gene expression in the light.[15][16] HY5 binds to the same G-box motifs in the PSY promoter as PIFs, but instead activates transcription.[15] This antagonistic action of PIFs and HY5 provides a molecular switch for the light-dependent regulation of carotenoid biosynthesis.

References

- 1. hort [journals.ashs.org]

- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 3. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The maize phytoene synthase gene family: overlapping roles for carotenogenesis in endosperm, photomorphogenesis, and thermal stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic properties of an expressed and purified higher plant type zeta-carotene desaturase from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Manipulation of Phytoene Levels in Tomato Fruit: Effects on Isoprenoids, Plastids, and Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytoene synthase activity controls the biosynthesis of carotenoids and the supply of their metabolic precursors in dark-grown Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]

- 12. scispace.com [scispace.com]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. The dual role of phytoene synthase genes in carotenogenesis in carrot roots and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ripening improves the content of carotenoid, α-tocopherol, and polyunsaturated fatty acids in tomato (Solanum lycopersicum L.) fruits - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Carotenoid Production: Phytoene Synthase and its Role in 15-cis-Phytoene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Phytoene (B131915) synthase (PSY), a pivotal enzyme in the isoprenoid pathway, catalyzes the first committed and rate-limiting step in carotenoid biosynthesis: the head-to-head condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form 15-cis-phytoene. This reaction serves as the gateway for the production of all carotenoids, which are vital for photosynthesis, photoprotection, and as precursors to signaling molecules and essential nutrients like vitamin A in animals. The stereochemistry of the phytoene product is critical, with the 15-cis isomer being the primary substrate for the subsequent desaturation and isomerization steps in the plant carotenoid pathway. The activity and expression of phytoene synthase are meticulously regulated at both transcriptional and post-translational levels, responding to a variety of developmental and environmental cues, most notably light. Understanding the intricate mechanisms governing PSY function is paramount for the metabolic engineering of carotenoid content in crops and for the development of novel therapeutic agents targeting carotenoid-dependent pathways. This technical guide provides a comprehensive overview of the role of phytoene synthase in this compound production, including its enzymatic properties, regulatory networks, and detailed experimental protocols for its study.

Introduction

Carotenoids are a diverse group of lipophilic pigments synthesized by plants, algae, fungi, and some bacteria.[1][2] In photosynthetic organisms, they are indispensable for light harvesting and for quenching reactive oxygen species generated during photosynthesis.[3] For humans and animals, carotenoids obtained through diet are crucial as precursors to vitamin A and as antioxidants.[1] The biosynthesis of all carotenoids begins with the formation of the C40 hydrocarbon phytoene. Phytoene synthase (PSY), encoded by the PSY gene (or crtB in bacteria), is the enzyme responsible for this critical step.[4][5]

This enzyme is classified as a bifunctional protein, first catalyzing the dimerization of two C20 GGPP molecules to form prephytoene diphosphate (PPPP), which is then converted to phytoene.[1][6] A key feature of plant and cyanobacterial PSY is the stereospecific production of this compound.[1][7] This isomeric form is the specific substrate for the subsequent enzyme in the plant carotenoid pathway, phytoene desaturase (PDS).[8] The intricate regulation of PSY activity underscores its importance as the primary flux control point for carotenoid biosynthesis.

Enzymatic Properties of Phytoene Synthase

Phytoene synthase belongs to the squalene/phytoene synthase family of enzymes, which are characterized by their ability to catalyze the head-to-head condensation of prenyl diphosphates.[5] The enzymatic activity of PSY is dependent on several factors, including the presence of a divalent metal cation, typically Mn²⁺, and its association with plastid membranes.[1][6]

Kinetic Parameters

The kinetic properties of phytoene synthase, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been characterized in various organisms. These parameters provide insights into the enzyme's affinity for its substrate, GGPP, and its catalytic efficiency. A summary of reported kinetic parameters is presented in Table 1.

| Organism/Isoform | Kₘ for GGPP (µM) | Vₘₐₓ (pmol/mg/h) | Cofactor | Reference |

| Pantoea ananatis (CrtB) | 41 | Not Reported | Mn²⁺, Mg²⁺ | [9] |

| Meiothermus taiwanensis RP | Not Reported | Not Reported | Not Reported | [8] |

| Solanum lycopersicum (Tomato) PSY1 | Not Reported | Not Reported | Mn²⁺ | [10] |

| Capsicum annuum (Pepper) | Not Reported | Not Reported | Mn²⁺ | [6] |

Table 1: Kinetic Parameters of Phytoene Synthase from Various Sources. Note: Comprehensive kinetic data for PSY across a wide range of species is limited in the literature, highlighting an area for future research.

Regulation of Phytoene Synthase and this compound Production

The production of this compound is tightly controlled through the regulation of phytoene synthase at multiple levels, ensuring that carotenoid biosynthesis is coordinated with developmental programs and environmental conditions.

Transcriptional Regulation by Light

Light is a primary environmental signal that profoundly influences carotenoid biosynthesis. The expression of the PSY gene is significantly upregulated upon the exposure of etiolated seedlings to light, a process mediated by photoreceptors called phytochromes.[11][12]

In the dark, Phytochrome-Interacting Factors (PIFs), a family of basic helix-loop-helix (bHLH) transcription factors, are stable and actively repress the transcription of the PSY gene by binding to G-box motifs in its promoter.[11][13] Upon light exposure, phytochromes are activated and translocate to the nucleus, where they trigger the degradation of PIFs. This relieves the repression of PSY gene expression, leading to a burst in phytoene synthesis.[11][13] Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is degraded in the dark, accumulates in the light and acts as a positive regulator of PSY transcription.[4][14]

Post-Translational Regulation

The activity of phytoene synthase is also regulated at the post-translational level through protein-protein interactions and targeted degradation.

The ORANGE (OR) protein has been shown to interact with and stabilize PSY, acting as a chaperone to maintain its proper folding and activity.[10] Conversely, the Clp protease complex can mediate the degradation of PSY.[10]

A key mechanism for controlling PSY levels involves the ubiquitin-proteasome system. The E3 ubiquitin ligase, Plastid Protein Sensing RING E3 ligase 1 (PPSR1), has been identified to interact with the precursor of PSY1 in the cytoplasm.[15][16] PPSR1 mediates the ubiquitination of the PSY1 precursor, targeting it for degradation by the 26S proteasome.[15][16] This prevents the excessive import of PSY into the plastid, thereby controlling the flux into the carotenoid pathway.

Experimental Protocols

In Vitro Phytoene Synthase Activity Assay

This protocol describes a method for measuring the in vitro activity of phytoene synthase using a radiolabeled substrate.[17][18]

Materials:

-

Recombinant purified phytoene synthase enzyme

-

[1-¹⁴C]Geranylgeranyl diphosphate (GGPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT

-

Reaction termination solution: 1 M HCl

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of assay buffer, the desired amount of purified PSY enzyme, and water to a final volume of 95 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of [1-¹⁴C]GGPP (specific activity typically 50-60 mCi/mmol) to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Extract the radiolabeled phytoene by adding 500 µL of hexane and vortexing vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer 400 µL of the upper hexane phase to a scintillation vial.

-

Add 4 mL of scintillation cocktail to the vial.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of phytoene synthesized based on the specific activity of the [1-¹⁴C]GGPP.

HPLC Analysis of Phytoene Isomers

This protocol outlines a method for the separation and quantification of this compound and all-trans-phytoene using high-performance liquid chromatography (HPLC).[2][5][19]

Materials:

-

Phytoene extract from biological samples

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Methanol

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

Mobile Phase C: Water

-

Phytoene standards (15-cis and all-trans isomers if available)

Procedure:

-

Sample Preparation: Extract carotenoids from the sample using an appropriate solvent system (e.g., acetone, methanol, hexane) and saponify if necessary to remove chlorophylls (B1240455) and lipids. Evaporate the solvent under nitrogen and redissolve the extract in a small volume of the initial mobile phase.

-

HPLC Conditions:

-

Column Temperature: 20°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 286 nm for phytoene

-

Gradient Elution:

-

0-5 min: 80% A, 15% B, 5% C

-

5-15 min: Linear gradient to 50% A, 45% B, 5% C

-

15-25 min: Hold at 50% A, 45% B, 5% C

-

25-30 min: Linear gradient back to 80% A, 15% B, 5% C

-

30-35 min: Re-equilibration at initial conditions

-

-

-

Data Analysis:

-

Identify phytoene isomers based on their retention times compared to standards (if available) and their characteristic UV-Vis absorption spectra (λₘₐₓ ≈ 276, 286, 297 nm).

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known concentrations of a phytoene standard.

-

Conclusion

Phytoene synthase stands as a central regulatory hub in the biosynthesis of carotenoids, dictating the metabolic flux towards the production of this compound. Its activity is intricately controlled by a network of transcriptional and post-translational mechanisms that respond to both internal developmental programs and external environmental cues, particularly light. The detailed understanding of PSY's function and regulation, facilitated by the experimental protocols outlined in this guide, is crucial for advancing research in plant biology, nutrition, and drug development. Future efforts in metabolic engineering aimed at enhancing the nutritional value of crops or producing high-value carotenoids will undoubtedly rely on the precise manipulation of this cornerstone enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dbt.univr.it [dbt.univr.it]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.uchile.cl [repositorio.uchile.cl]

- 15. Ubiquitination of phytoene synthase 1 precursor modulates carotenoid biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ubiquitination of phytoene synthase 1 precursor modulates carotenoid biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 18. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of 15-cis-Phytoene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 15-cis-phytoene, a crucial step in the biosynthesis of carotenoids. Carotenoids are a diverse group of pigments essential for photosynthesis, photoprotection, and the production of signaling molecules in plants and other organisms.[1][2] Their biosynthetic pathway is a target for the development of herbicides and for metabolic engineering to enhance the nutritional value of crops.[3][4]

Introduction to Carotenoid Biosynthesis

The journey from the C40 hydrocarbon this compound to the vast array of colored carotenoids is a multi-step enzymatic process.[1] In plants and cyanobacteria, this conversion follows a "poly-cis" pathway, initiated by the enzyme phytoene (B131915) desaturase (PDS).[3][5] This pathway is distinct from the "poly-trans" pathway found in bacteria and fungi, which utilizes a single enzyme, CrtI, to convert this compound directly to all-trans-lycopene.[6][7] Understanding the nuances of these pathways is critical for researchers in fields ranging from plant biology to drug discovery.

The "Poly-Cis" Pathway in Plants and Cyanobacteria

The conversion of this compound in plants and cyanobacteria is a sequential process involving several key enzymes. This pathway is characterized by a series of desaturation and isomerization reactions that introduce conjugated double bonds, leading to the formation of progressively more unsaturated and colorful carotenoids.

Phytoene desaturase (EC 1.3.5.5) is a membrane-bound enzyme that catalyzes the first two desaturation steps in the "poly-cis" pathway.[5] It converts the colorless this compound into 9,15,9'-tri-cis-ζ-carotene through the intermediate 9,15-di-cis-phytofluene.[3] This reaction involves the introduction of two double bonds and the concomitant isomerization of two existing double bonds from trans to cis.[3][5][8] PDS is a homotetramer that interacts with membranes and utilizes FAD as a cofactor.[3][8]

Following the action of PDS, a series of other enzymes continue the transformation of the carotenoid backbone:

-

ζ-Carotene Isomerase (Z-ISO): This enzyme is responsible for the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, preparing the substrate for the next desaturation step.[9]

-

ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[10]

-

Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of the poly-cis lycopene (B16060) into the all-trans form, which is the precursor for the synthesis of cyclic carotenoids like β-carotene and α-carotene.[10][11]

The overall flow of the "poly-cis" pathway is depicted in the following diagram:

The "Poly-Trans" Pathway in Bacteria and Fungi

In contrast to the multi-enzyme "poly-cis" pathway, bacteria and fungi utilize a more direct route for lycopene synthesis. The enzyme phytoene desaturase (CrtI; EC 1.3.99.31) catalyzes four sequential desaturation steps, converting this compound directly to all-trans-lycopene.[6] This single enzyme also performs the necessary isomerization of the central double bond.[7]

The streamlined nature of the "poly-trans" pathway has made the CrtI gene a valuable tool for metabolic engineering, as demonstrated in the creation of "Golden Rice" to increase β-carotene content.[6]

References

- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 5. This compound desaturase - Wikipedia [en.wikipedia.org]

- 6. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]

- 7. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

chemical and physical properties of 15-cis-Phytoene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and analytical methodologies for 15-cis-phytoene. As the colorless precursor to all carotenoids in plants and microorganisms, understanding its characteristics is fundamental for research in plant physiology, metabolic engineering, and its potential applications in nutricosmetics and health.[1]

Core Chemical and Physical Properties

This compound is a C40 tetraterpenoid, a symmetric molecule characterized by a system of three conjugated double bonds.[2] This structure is responsible for its unique UV-absorbing properties.[2][3] It is typically found as a colorless to light yellow oil or may contain solid particles.[4][5][6] Due to its sensitivity to light and temperature, it requires storage in the dark at low temperatures, such as -80°C, often in an amber vial.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | [1][7] |

| CAS Number | 13920-14-4 | [1][4][7] |

| Molecular Formula | C₄₀H₆₄ | [1][4][7] |

| Molecular Weight | 544.9 g/mol | [1][7] |

| Monoisotopic Mass | 544.500802041 Da | [7] |

| Appearance | Clear Colourless to Pale Yellow Oil | [5][6] |

| Boiling Point | 620.3°C at 760 mmHg (Predicted) | [8] |

| Density | 0.865 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297); Insoluble in water | [6][9] |

| XLogP3 | 15.3 | [8] |

Spectral Properties

Unlike most carotenoids which are colored, this compound's three conjugated double bonds cause it to absorb light maximally in the UVB range, rendering it colorless to the human eye.[2][3] This property is central to its growing interest as a UV-protective ingredient.[10]

Table 2: Spectral Properties of this compound

| Spectral Method | Key Characteristics | Source |

| UV-Vis Absorption | Maxima (λmax) at 275, 285, and 297 nm in MeOH/MTBE | [10] |

| ¹³C NMR | Used for structural elucidation, particularly to confirm the cis configuration at the 15,15' bond. | [7][11] |

| Mass Spectrometry | High-resolution mass spectrometry is used to validate product identity. LC-MS methods are available. | [1][7] |

Biosynthesis and Signaling Pathways

This compound is the foundational molecule in the carotenoid biosynthetic pathway.[1][12] Its synthesis is the first committed and rate-limiting step in the production of all downstream carotenoids, such as lycopene (B16060) and β-carotene.[12][13] The pathway begins in the plastids with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][13] This enzyme's activity is a critical point of regulation for the entire pathway.[12][13]

Following its synthesis, this compound is sequentially desaturated and isomerized by a series of enzymes, including phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotene cis-trans isomerase (CRTISO), to ultimately form the red-colored all-trans-lycopene.[14][15] This multi-step process in plants and cyanobacteria is known as the poly-cis pathway.[14]

Experimental Protocols

A common protocol for the extraction of this compound from biological samples (e.g., plant tissues, microalgae) involves solvent extraction followed by chromatographic purification.

-

Homogenization: The biological sample is homogenized in a suitable solvent mixture. A common choice is a methanol (B129727)/methyl tert-butyl ether (MeOH/MTBE) solution (e.g., 8:2 v/v).[10][16] An internal standard, such as α-carotene, may be added for quantification.[17]

-

Extraction: The mixture is vortexed or sonicated to ensure complete extraction of lipids and carotenoids.

-

Phase Separation: A saturated sodium chloride solution is added to induce phase separation.[16]

-

Collection: The upper organic layer, containing the carotenoids, is carefully collected.[16]

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate or MeOH/MTBE 1:1) for analysis.[16][17]

-

Purification (HPLC): The crude extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 column, which is effective for separating carotenoid isomers.[17] An elution gradient with a mobile phase of methanol and MTBE is typically used.[17]

Accurate detection and quantification of this compound require high-resolution analytical techniques due to its structural similarity to other isomers.

-

HPLC with Diode Array Detection (HPLC-DAD): This is a standard method for carotenoid analysis. The C30 column separates the isomers, and the diode array detector identifies this compound by its characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.[10]

-

Ultra-Performance Convergence Chromatography-Mass Spectrometry (UPC²-MS): This advanced technique offers superior resolution for separating stereoisomers. It is highly effective for quantifying this compound, especially in complex biological extracts like those from Dunaliella salina.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices, LC-MS/MS provides high sensitivity and specificity. Samples are typically filtered through a 0.22 µm membrane before injection into an UPLC-APCI-MS/MS system for analysis.[16][18]

Conclusion

This compound is a pivotal molecule in the realm of carotenoid research. Its unique chemical and physical properties, particularly its colorless nature and UVB absorption, distinguish it from downstream carotenoids. A thorough understanding of its role in biosynthesis and the application of precise experimental protocols are essential for researchers investigating plant metabolism, developing photoprotective agents, and exploring novel applications in the pharmaceutical and nutricosmetic industries.

References

- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]

- 2. Phytoene - Wikipedia [en.wikipedia.org]

- 3. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and Phytofluene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (>80%) | CymitQuimica [cymitquimica.com]

- 5. 15-cis-Phytoene_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. fytotech.com [fytotech.com]

- 7. This compound | C40H64 | CID 9963391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Phytofluene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 14. This compound desaturase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. idus.us.es [idus.us.es]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of 15-cis-Phytoene in Plant Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytoene, the colorless C40 carotenoid precursor, has long been recognized as the foundational molecule for the biosynthesis of all carotenoids in plants. While the photoprotective roles of its downstream, colored derivatives are well-established, emerging evidence highlights the intrinsic and crucial functions of this compound itself in mitigating the damaging effects of excess light. This technical guide provides an in-depth exploration of this compound's contribution to plant photoprotection, detailing its direct antioxidant capabilities, its role as a key component in stress-induced carotenogenesis, and its function as a precursor to retrograde signaling molecules that modulate gene expression. This document synthesizes quantitative data, outlines detailed experimental protocols for its study, and presents key signaling and biosynthetic pathways through explanatory diagrams.

Introduction: Beyond a Mere Precursor

Photosynthetic organisms are constantly challenged by the dual nature of light; it is both the energy source for photosynthesis and a potential cause of significant photooxidative damage. To counteract this, plants have evolved sophisticated photoprotective mechanisms, with carotenoids playing a central role.[1][2][3] Traditionally, the focus has been on colored carotenoids like β-carotene and the xanthophylls, which are highly efficient at quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS).[4] However, the biosynthetic pathway for all these vital pigments begins with the formation of this compound from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[5][6]

While often viewed as a transient intermediate, this compound possesses inherent photoprotective properties and its accumulation is a key aspect of the plant's response to high light stress. It can directly quench singlet oxygen and scavenge free radicals, acting as a critical antioxidant to protect the photosynthetic apparatus from photo-oxidative damage.[7][8] Furthermore, intermediates of the carotenoid pathway, originating from this compound, are now understood to be precursors for apocarotenoid retrograde signals that communicate the metabolic status of the plastid to the nucleus, thereby influencing gene expression related to photosynthesis and stress responses.[1][2][9] This guide delves into the multifaceted role of this compound in these critical processes.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway and occurs in the plastids.[5][6] The pathway is initiated by the head-to-head condensation of two C20 GGPP molecules, catalyzed by PSY. This enzyme is a major rate-limiting step in carotenogenesis and its activity is tightly regulated at both the transcriptional and post-transcriptional levels in response to developmental cues and environmental stresses, including light intensity.[10]

Following its synthesis, this compound is sequentially desaturated and isomerized to form all-trans-lycopene. This process in plants involves a series of four enzymes:

-

Phytoene desaturase (PDS): Introduces two double bonds into this compound to produce 9,15,9'-tri-cis-ζ-carotene.[11][12]

-

ζ-Carotene isomerase (Z-ISO): Isomerizes the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[2]

-

ζ-Carotene desaturase (ZDS): Introduces two more double bonds to form prolycopene (B1248880) (7,9,7',9'-tetra-cis-lycopene).

-

Carotenoid isomerase (CRTISO): Catalyzes the isomerization of the cis double bonds in prolycopene to yield the all-trans form of lycopene.[13]

From all-trans-lycopene, the pathway bifurcates to produce α-carotene and β-carotene, which are then further modified to generate the diverse array of xanthophylls.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Maize Phytoene Synthase Gene Family: Overlapping Roles for Carotenogenesis in Endosperm, Photomorphogenesis, and Thermal Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]

- 6. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 7. Transcript levels of phytoene desaturase gene in Dunaliella salina Teod. as affected by PbS nanoparticles and light intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Carotenoid Precursor | For Research Use [benchchem.com]

- 9. Cis-carotene retrograde signaling affects chloroplast development – CSIRO Agriculture and Food Seminars [research.csiro.au]

- 10. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound desaturase - Wikipedia [en.wikipedia.org]

- 13. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 15-cis-Phytoene: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract